2-Amino-N-isopropyl-3-methyl-N-(((S)-1-methylpiperidin-2-yl)methyl)butanamide
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Overview
Description
2-Amino-N-isopropyl-3-methyl-N-(((S)-1-methylpiperidin-2-yl)methyl)butanamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, an isopropyl group, a methyl group, and a piperidine ring. The presence of these functional groups contributes to its reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-isopropyl-3-methyl-N-(((S)-1-methylpiperidin-2-yl)methyl)butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of a suitable precursor with an isopropylating agent to introduce the isopropyl group.
Amination: The intermediate is then subjected to amination to introduce the amino group.
Methylation: The next step involves the methylation of the intermediate to introduce the methyl group.
Piperidine Ring Formation: Finally, the piperidine ring is introduced through a cyclization reaction, resulting in the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-isopropyl-3-methyl-N-(((S)-1-methylpiperidin-2-yl)methyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of corresponding oxides, while reduction may yield the corresponding reduced forms of the compound.
Scientific Research Applications
2-Amino-N-isopropyl-3-methyl-N-(((S)-1-methylpiperidin-2-yl)methyl)butanamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of biological processes and interactions at the molecular level.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-N-isopropyl-3-methyl-N-(((S)-1-methylpiperidin-2-yl)methyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-Amino-N-isopropyl-3-methyl-N-(((S)-1-methylpiperidin-2-yl)methyl)butanamide can be compared with other similar compounds, such as:
2-Amino-N-isopropyl-3-methyl-N-thiophen-3-ylmethyl-butyramide: This compound has a thiophene ring instead of a piperidine ring, which may result in different reactivity and applications.
2-Amino-N-isopropyl-3-methyl-N-(3-methyl-thiophen-2-ylmethyl)-butyramide: This compound also contains a thiophene ring, but with a different substitution pattern.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H31N3O |
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Molecular Weight |
269.43 g/mol |
IUPAC Name |
2-amino-3-methyl-N-[(1-methylpiperidin-2-yl)methyl]-N-propan-2-ylbutanamide |
InChI |
InChI=1S/C15H31N3O/c1-11(2)14(16)15(19)18(12(3)4)10-13-8-6-7-9-17(13)5/h11-14H,6-10,16H2,1-5H3 |
InChI Key |
NRMHZDIZWLNLDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N(CC1CCCCN1C)C(C)C)N |
Origin of Product |
United States |
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